molecular formula C23H52I2N2 B14225708 N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide CAS No. 827579-50-0

N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide

Cat. No.: B14225708
CAS No.: 827579-50-0
M. Wt: 610.5 g/mol
InChI Key: IADJFCHPTGPQTI-UHFFFAOYSA-L
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Description

N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring multiple aminium groups and iodide ions, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide typically involves the reaction of a pentane-1,5-diamine derivative with propyl halides under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the quaternary ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions, including temperature, pressure, and concentration of reactants, are optimized to achieve efficient conversion. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the quaternary ammonium groups to tertiary amines.

    Substitution: The iodide ions can be substituted with other halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like chloride, bromide, or hydroxide ions can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce tertiary amines.

Scientific Research Applications

N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N1,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide involves its interaction with biological membranes and proteins. The quaternary ammonium groups can disrupt cell membranes, leading to cell lysis and death. Additionally, the compound can form complexes with proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Tetrapropylammonium iodide: Similar in structure but with four propyl groups attached to a single nitrogen atom.

    Hexamethylpentane-1,5-bis(aminium) diiodide: Similar backbone but with methyl groups instead of propyl groups.

Uniqueness

N~1~,N~1~,N~1~,N~5~,N~5~,N~5~-Hexapropylpentane-1,5-bis(aminium) diiodide is unique due to its specific arrangement of propyl groups and the presence of two quaternary ammonium centers. This structure imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specialized applications.

Properties

CAS No.

827579-50-0

Molecular Formula

C23H52I2N2

Molecular Weight

610.5 g/mol

IUPAC Name

tripropyl-[5-(tripropylazaniumyl)pentyl]azanium;diiodide

InChI

InChI=1S/C23H52N2.2HI/c1-7-16-24(17-8-2,18-9-3)22-14-13-15-23-25(19-10-4,20-11-5)21-12-6;;/h7-23H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

IADJFCHPTGPQTI-UHFFFAOYSA-L

Canonical SMILES

CCC[N+](CCC)(CCC)CCCCC[N+](CCC)(CCC)CCC.[I-].[I-]

Origin of Product

United States

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